

"24-Hydroxy-licorice-saponin A3" CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 24-Hydroxy-licorice-saponin A3

Cat. No.: B12392925

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Technical Guide: 24-Hydroxy-licorice-saponin A3

For Researchers, Scientists, and Drug Development Professionals

Introduction

24-Hydroxy-licorice-saponin A3 is an oleanane-type triterpene saponin that can be isolated from Glycyrrhiza uralensis. This document provides a comprehensive overview of its physicochemical properties, biological activities, and associated experimental methodologies. The focus is on its potential as a therapeutic agent, particularly its role as a broad-spectrum inhibitor of SARS-CoV-2 and its anti-inflammatory properties.

Physicochemical Properties

A summary of the key physicochemical data for **24-Hydroxy-licorice-saponin A3** is presented below.

Property	Value	Reference
CAS Number	1262326-47-5	[1]
Molecular Weight	1001.07 g/mol	[2][3]
Molecular Formula	C48H72O22	



Biological Activity and Mechanism of Action

Recent studies have highlighted the significant biological activities of **24-Hydroxy-licorice-saponin A3**, particularly in the context of viral infections and inflammatory responses.

Antiviral Activity against SARS-CoV-2

Licorice-saponin A3 has been identified as a potent inhibitor of the SARS-CoV-2 virus. Research indicates that it can effectively inhibit various SARS-CoV-2 variants, including Beta, Delta, and Omicron, with an EC50 of 1.016 µM in Vero E6 cells for the Omicron variant.[2][3][4] The primary antiviral mechanism involves the targeting of the viral spike protein's receptor-binding domain (RBD).[2][3][4] Specifically, it has been shown to bind to the Y453 residue of the Omicron BA.1 RBD.[2] This interaction likely interferes with the virus's ability to bind to the host cell receptor, ACE2, thereby inhibiting viral entry.

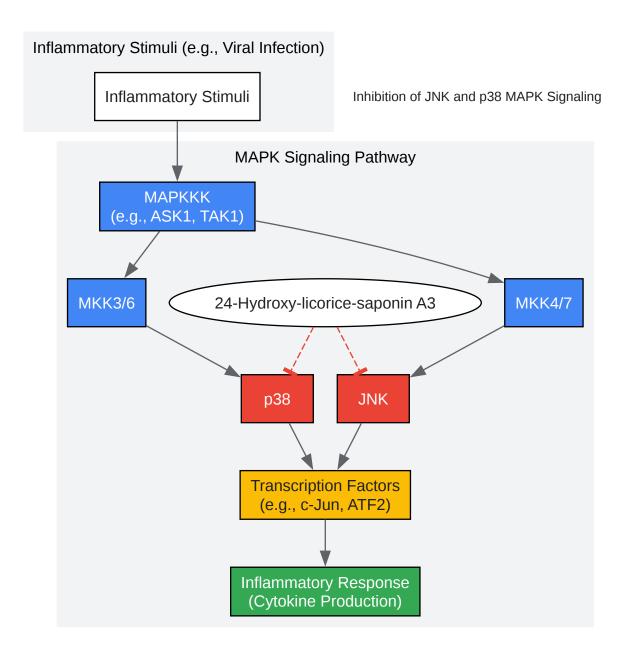
Anti-inflammatory Effects

In addition to its direct antiviral effects, **24-Hydroxy-licorice-saponin A3** exhibits significant anti-inflammatory properties. Studies have demonstrated that it can modulate host inflammatory responses by directly inhibiting the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[2][3] By suppressing these pathways, the saponin can help to rebalance the immune dysregulation often associated with severe viral infections like COVID-19.[2][3] The anti-inflammatory action is crucial for mitigating the cytokine storms and hyper-inflammatory reactions that can lead to severe disease outcomes.

Signaling Pathway

The anti-inflammatory effects of **24-Hydroxy-licorice-saponin A3** are mediated through the inhibition of the JNK and p38 MAPK signaling cascades. The following diagram illustrates the proposed mechanism.





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Caption: Inhibition of JNK and p38 MAPK Signaling by 24-Hydroxy-licorice-saponin A3.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

SARS-CoV-2 RBD Binding Inhibition ELISA



This protocol outlines the enzyme-linked immunosorbent assay (ELISA) to determine the inhibitory activity of **24-Hydroxy-licorice-saponin A3** against the binding of the SARS-CoV-2 spike RBD to the ACE2 receptor.

Materials:

- 96-well microplates
- Recombinant SARS-CoV-2 Spike RBD protein
- Recombinant human ACE2 protein
- 24-Hydroxy-licorice-saponin A3
- Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
- Blocking Buffer (e.g., 5% non-fat dry milk in PBS-T)
- Wash Buffer (PBS with 0.05% Tween-20, PBS-T)
- Primary antibody against ACE2 (if ACE2 is not labeled)
- HRP-conjugated secondary antibody
- TMB substrate
- Stop Solution (e.g., 2N H2SO4)
- Plate reader

Procedure:

- Coating: Coat the wells of a 96-well plate with 100 μL of SARS-CoV-2 RBD protein (1-2 μg/mL in coating buffer) and incubate overnight at 4°C.
- Washing: Wash the plate three times with Wash Buffer.
- Blocking: Block the wells with 200 μL of Blocking Buffer for 1-2 hours at room temperature.



- Washing: Wash the plate three times with Wash Buffer.
- Inhibition Reaction: Prepare serial dilutions of 24-Hydroxy-licorice-saponin A3. In a separate plate, pre-incubate the diluted saponin with ACE2 protein for 1 hour at room temperature.
- Binding Reaction: Transfer 100 μ L of the saponin-ACE2 mixture to the RBD-coated plate and incubate for 1-2 hours at room temperature.
- Washing: Wash the plate three times with Wash Buffer.
- Antibody Incubation: Add 100 μL of the primary antibody (if applicable) and incubate for 1 hour at room temperature. Wash three times. Add 100 μL of HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
- Washing: Wash the plate five times with Wash Buffer.
- Development: Add 100 μL of TMB substrate and incubate in the dark for 15-30 minutes.
- Stopping the Reaction: Add 100 μL of Stop Solution.
- Measurement: Read the absorbance at 450 nm using a plate reader. The degree of inhibition is calculated relative to the control wells (without saponin).



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Caption: ELISA Workflow for RBD Binding Inhibition Assay.

Phosphoproteomics Analysis by LC-MS/MS

This protocol describes a general workflow for identifying and quantifying changes in protein phosphorylation in host cells treated with **24-Hydroxy-licorice-saponin A3**.

Materials:



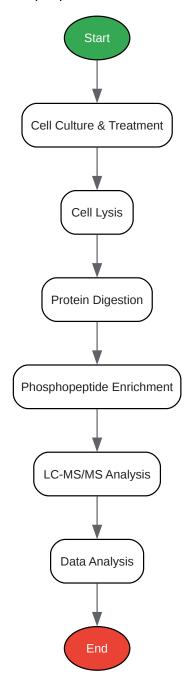
- Cell lysis buffer with phosphatase and protease inhibitors
- Trypsin
- Phosphopeptide enrichment kit (e.g., TiO2 or IMAC)
- LC-MS/MS system
- · Data analysis software

Procedure:

- Cell Culture and Treatment: Culture host cells (e.g., Vero E6) and treat with **24-Hydroxy-licorice-saponin A3** at the desired concentration and duration.
- Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
- Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.
- Phosphopeptide Enrichment: Enrich the phosphopeptides from the total peptide mixture using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).
- LC-MS/MS Analysis: Analyze the enriched phosphopeptides using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
- Data Analysis: Process the raw mass spectrometry data to identify the phosphopeptides, localize the phosphorylation sites, and quantify the relative abundance of each phosphopeptide between treated and untreated samples.



Phosphoproteomics Workflow



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Caption: Phosphoproteomics Experimental Workflow.

Conclusion



24-Hydroxy-licorice-saponin A3 is a promising natural compound with multifaceted therapeutic potential. Its ability to inhibit SARS-CoV-2 and modulate key inflammatory pathways highlights its potential for development as an antiviral and anti-inflammatory agent. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and scientists working to further elucidate the mechanisms of action and therapeutic applications of this compound.

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- To cite this document: BenchChem. ["24-Hydroxy-licorice-saponin A3" CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12392925#24-hydroxy-licorice-saponin-a3-cas-number-and-molecular-weight]

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